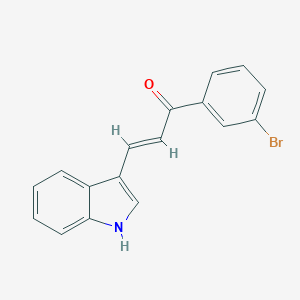
1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one, also known as BRINP1, is a synthetic compound that belongs to the family of indole-based chalcones. It has gained significant attention in scientific research due to its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one exerts its therapeutic effects through multiple mechanisms of action. In cancer research, it induces apoptosis by activating the intrinsic pathway through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins such as Bcl-2. It also induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases and downregulating the expression of cyclins. In inflammation research, it reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of transcription factors such as NF-κB and AP-1. In neurodegenerative disorder research, it protects neurons from oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects
1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one has been shown to have various biochemical and physiological effects. In cancer research, it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also reduces the migration and invasion of cancer cells by inhibiting the activity of matrix metalloproteinases. In inflammation research, it reduces the production of pro-inflammatory cytokines and chemokines, which leads to a reduction in inflammation. In neurodegenerative disorder research, it protects neurons from oxidative stress and reduces neuroinflammation, which leads to a reduction in neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one in lab experiments is its ease of synthesis and purification. It can be synthesized using simple and cost-effective methods and can be purified easily through a simple filtration and recrystallization process. Another advantage is its potential therapeutic properties in various diseases, which makes it a promising candidate for further research. However, one of the limitations of 1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one in lab experiments is its low solubility in water, which can make it difficult to dissolve in cell culture media. This can be overcome by using organic solvents such as DMSO or ethanol.
Orientations Futures
There are several future directions for 1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one research. In cancer research, further studies can be conducted to investigate its potential as a chemotherapeutic agent and its efficacy in combination therapy with other anticancer drugs. In inflammation research, further studies can be conducted to investigate its potential as an anti-inflammatory agent and its efficacy in animal models of inflammatory diseases. In neurodegenerative disorder research, further studies can be conducted to investigate its potential as a neuroprotective agent and its efficacy in animal models of neurodegenerative diseases. Additionally, further studies can be conducted to investigate its pharmacokinetics and toxicity in animal models to determine its safety and efficacy for clinical use.
Méthodes De Synthèse
1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one can be synthesized through a simple reaction between 3-bromobenzaldehyde and indole-3-acetic acid. The reaction is catalyzed by a base such as potassium hydroxide and is carried out in ethanol at room temperature. The product is obtained through a simple filtration and recrystallization process. The purity of the product can be confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one has shown potential therapeutic properties in various diseases. It has been studied extensively in cancer research, where it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied in inflammation research, where it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, 1-(3-bromophenyl)-3-(1H-indol-3-yl)-2-propen-1-one has been studied in neurodegenerative disorder research, where it has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Propriétés
Formule moléculaire |
C17H12BrNO |
|---|---|
Poids moléculaire |
326.2 g/mol |
Nom IUPAC |
(E)-1-(3-bromophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H12BrNO/c18-14-5-3-4-12(10-14)17(20)9-8-13-11-19-16-7-2-1-6-15(13)16/h1-11,19H/b9-8+ |
Clé InChI |
KJPDYZANLMSJCT-CMDGGOBGSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)C3=CC(=CC=C3)Br |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C3=CC(=CC=C3)Br |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246405.png)
![Ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B246406.png)
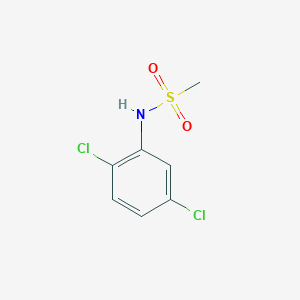
![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)
![2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one](/img/structure/B246419.png)
![4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate](/img/structure/B246420.png)
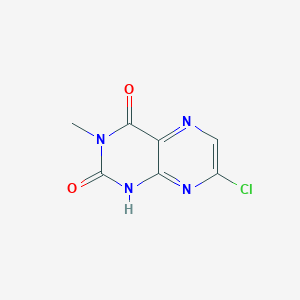

![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)
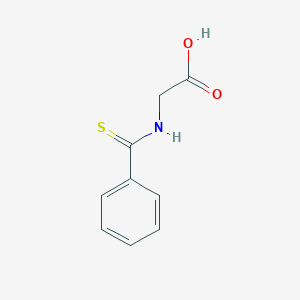
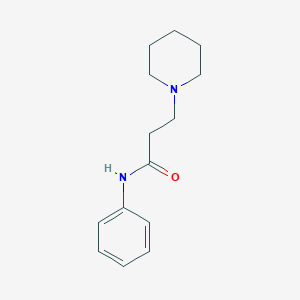

![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B246470.png)